molecular formula C11H14N2O B1278037 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 27392-71-8

1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No. B1278037
CAS RN: 27392-71-8
M. Wt: 190.24 g/mol
InChI Key: VORCSTVWTCFCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone” is a chemical compound with the formula C11H14N2O. Its molecular weight is 190.24 .


Molecular Structure Analysis

The molecular structure of this compound is not provided in the search results .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of this compound are not provided in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • A new synthetic route for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide has been developed using 2-aminophenyl-ethanone, leading to high purity products through a cyclization process (Ma Wenpeng et al., 2014).
  • Innovative synthesis of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, starting from 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone, has led to compounds with significant antibacterial and antifungal properties (L. Jyothish Kumar & V. Vijayakumar, 2017).
  • Research into novel 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) derivatives has provided insights into their electronic structure, absorption spectra, and potential nonlinear optical properties (S. A. Halim & M. Ibrahim, 2017).

Biological Applications

  • The synthesis of 3-heteroarylthioquinoline derivatives, including the application of 1-aryl-2-[(2-phenyl-2H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1-ethanone, has been investigated for antituberculosis and cytotoxicity studies, demonstrating promising activities against Mycobacterium tuberculosis (Selvam Chitra et al., 2011).
  • A study on 3-hydroxyquinolin-4(1H)-one derivatives, synthesized from primary and secondary amines, has shown potential cytotoxic activities against various cancer cell lines, indicating their potential as therapeutic agents (Jasna Kadrić et al., 2014).
  • In the field of pain management, 8-methoxytetrahydroisoquinoline derivatives have been identified as novel orally active N-type calcium channel blockers, offering potential therapeutic benefits for neuropathic pain without CYP inhibition liability (Takashi Ogiyama et al., 2015).

Advanced Material Research

  • Novel 1,4-benzoxazepin-2-one derivatives have been synthesized through an efficient, catalyst-free method in water, demonstrating potential applications in material science (F. Khaleghi et al., 2011).

Safety And Hazards

This compound has several safety precautions associated with it. For example, it should be handled under inert gas and protected from moisture. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be allowed to contact air or water due to the risk of violent reaction and possible flash fire .

properties

IUPAC Name

1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(14)13-6-2-3-9-7-10(12)4-5-11(9)13/h4-5,7H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORCSTVWTCFCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434864
Record name 6-Quinolinamine, 1-acetyl-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

CAS RN

27392-71-8
Record name 6-Quinolinamine, 1-acetyl-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.